molecular formula C7H9N3O2 B1592708 Ethyl 5-Aminopyrazine-2-carboxylate CAS No. 54013-06-8

Ethyl 5-Aminopyrazine-2-carboxylate

Cat. No.: B1592708
CAS No.: 54013-06-8
M. Wt: 167.17 g/mol
InChI Key: BLPDHDYKCBRILY-UHFFFAOYSA-N
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Description

Ethyl 5-Aminopyrazine-2-carboxylate is a chemical compound with the molecular formula C7H9N3O2. It is a derivative of pyrazine, featuring an amino group at the 5-position and an ethyl ester at the carboxylate group. This compound is known for its versatility in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

      Common Reagents and Conditions:

        Major Products Formed:

        • Oxidation Products: Various pyrazine derivatives with different oxidation states.

        • Reduction Products: Amines and alcohols derived from the parent compound.

        • Substitution Products: Substituted pyrazines with different functional groups attached to the ring.

        Scientific Research Applications

          Comparison with Similar Compounds

          Ethyl 5-Aminopyrazine-2-carboxylate is similar to other pyrazine derivatives, such as:

          • Ethyl 2-Aminopyrazine-3-carboxylate

          • Ethyl 3-Aminopyrazine-2-carboxylate

          • Ethyl 2-Aminopyrazine-4-carboxylate

          Properties

          IUPAC Name

          ethyl 5-aminopyrazine-2-carboxylate
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI

          InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3,(H2,8,10)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI Key

          BLPDHDYKCBRILY-UHFFFAOYSA-N
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Canonical SMILES

          CCOC(=O)C1=CN=C(C=N1)N
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Molecular Formula

          C7H9N3O2
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          DSSTOX Substance ID

          DTXSID40624123
          Record name Ethyl 5-aminopyrazine-2-carboxylate
          Source EPA DSSTox
          URL https://comptox.epa.gov/dashboard/DTXSID40624123
          Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

          Molecular Weight

          167.17 g/mol
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          CAS No.

          54013-06-8
          Record name 2-Pyrazinecarboxylic acid, 5-amino-, ethyl ester
          Source CAS Common Chemistry
          URL https://commonchemistry.cas.org/detail?cas_rn=54013-06-8
          Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
          Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
          Record name Ethyl 5-aminopyrazine-2-carboxylate
          Source EPA DSSTox
          URL https://comptox.epa.gov/dashboard/DTXSID40624123
          Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

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